molecular formula C16H8ClN3 B11041126 3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile

3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile

Cat. No.: B11041126
M. Wt: 277.71 g/mol
InChI Key: ANZXDQPIAVWTPJ-UHFFFAOYSA-N
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Description

3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a chlorine atom at the 3-position, a phenyl group at the 2-position, and two cyano groups at the 5 and 6 positions of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions or the use of environmentally benign solvents can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while cyclization reactions can produce polycyclic compounds .

Scientific Research Applications

3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1H-indole-5,6-dicarbonitrile
  • 2-phenyl-1H-indole-5,6-dicarbonitrile
  • 3-bromo-1H-indole-5,6-dicarbonitrile

Uniqueness

3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile is unique due to the specific combination of substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H8ClN3

Molecular Weight

277.71 g/mol

IUPAC Name

3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile

InChI

InChI=1S/C16H8ClN3/c17-15-13-6-11(8-18)12(9-19)7-14(13)20-16(15)10-4-2-1-3-5-10/h1-7,20H

InChI Key

ANZXDQPIAVWTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C(=C3)C#N)C#N)Cl

Origin of Product

United States

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